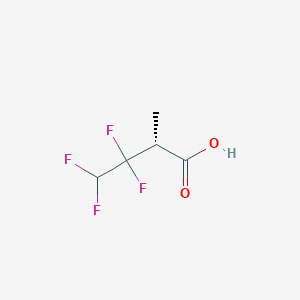
(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a combination of fluorophenyl, thiadiazine, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with a suitable phenyl-substituted reagent.
Coupling Reaction: The final step involves coupling the thiadiazine and piperazine derivatives with the fluorophenyl group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions may target the thiadiazine ring, potentially leading to ring-opening or modification.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure suggests potential activity as a ligand for various receptors or enzymes.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride likely involves interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the thiadiazine and piperazine moieties could contribute to the overall activity profile. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- **(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone
- **(2-chlorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone
- **(2-bromophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical properties, including its reactivity, stability, and biological activity. This makes the compound unique and potentially more effective in its applications compared to similar compounds with different halogen substitutions.
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS.ClH/c21-17-9-5-4-8-16(17)19(26)24-10-12-25(13-11-24)20-23-22-18(14-27-20)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVVWZREJQHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2616984.png)
![rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B2616987.png)


![3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2616993.png)
![N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2616994.png)



![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)


![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)
![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)
